molecular formula C26H30N4O2S B2845272 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-20-4

5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2845272
CAS No.: 869343-20-4
M. Wt: 462.61
InChI Key: FNBNPADASLEPQY-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzyl group, an ethoxyphenyl group, and a thiazolotriazole core

Preparation Methods

The synthesis of 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine derivative, followed by the introduction of the benzyl and ethoxyphenyl groups. The final step involves the formation of the thiazolotriazole core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.

Scientific Research Applications

5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include other piperidine derivatives, benzyl-substituted compounds, and thiazolotriazole analogs. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-3-32-22-11-9-21(10-12-22)23(24-25(31)30-26(33-24)27-18(2)28-30)29-15-13-20(14-16-29)17-19-7-5-4-6-8-19/h4-12,20,23,31H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNPADASLEPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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